

# AZD2066 Hydrate vs. Placebo: A Comparative Review of Historical Clinical Trial Data

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## Compound of Interest

Compound Name: AZD 2066 hydrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AZD2066 hydrate against placebo in historical clinical trials. The data presented is intended to support researchers, scientists, and drug development professionals in their understanding of this investigational mGluR5 negative allosteric modulator.

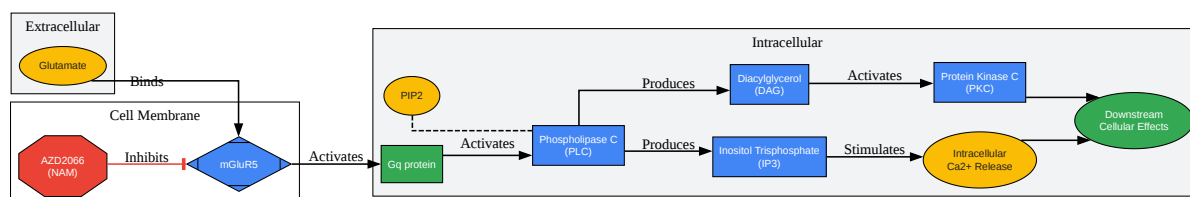
## Overview of AZD2066

AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), it inhibits the downstream signaling of mGluR5. The antagonism of mGluR5 has been investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD).

## Mechanism of Action: mGluR5 Signaling Pathway

AZD2066 acts by modulating the mGluR5 signaling cascade. Under normal physiological conditions, the binding of glutamate to the mGluR5 receptor, a G-protein coupled receptor, initiates a series of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct from the

glutamate binding site, reducing the receptor's response to glutamate and thereby dampening this signaling pathway.



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Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

## Clinical Trial Data: AZD2066 vs. Placebo

AZD2066 has been evaluated in several historical clinical trials across different indications. Below is a summary of the available quantitative data and experimental protocols.

## Gastroesophageal Reflux Disease (GERD) in Healthy Volunteers

A randomized, double-blind, placebo-controlled, crossover study was conducted to assess the effect of single doses of AZD2066 on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.

- **Study Design:** The study consisted of two parts. In Part A, 13 subjects received AZD2066 13 mg and placebo. In Part B, 19 subjects received AZD2066 2 mg, 6 mg, and placebo in a randomized crossover fashion.
- **Procedure:** Postprandial manometry and pH-impedance measurements were performed for 3 hours after a standardized meal to record TLESRs and reflux episodes.

- Endpoints: The primary endpoints were the number of TLESRs and the number of reflux episodes.

Outcome Measure	AZD2066 Dose	% Reduction vs. Placebo (Geometric Mean)	p-value
Number of TLESRs	13 mg	27%	0.02
Number of Reflux Episodes	13 mg	51%	0.01

Data from the 13 mg dose group in Part A.

In participants receiving the 13 mg dose, the most common adverse events were related to the nervous system, including dizziness (3 out of 13 subjects) and disturbance in attention (3 out of 13 subjects).<sup>[1]</sup> These events were reported to be of mild intensity and were reversible.<sup>[1]</sup> No serious adverse events were reported.<sup>[1]</sup> The effects of AZD2066 appeared to be dose-dependent, with fewer adverse events observed at the 2 mg and 6 mg doses.<sup>[1]</sup>

## Neuropathic Pain

AZD2066 was investigated in two separate Phase IIa, double-blind, randomized, parallel-group, multi-center studies for the treatment of painful diabetic neuropathy and peripheral neuropathic pain with mechanical hypersensitivity.

- Study Duration: Both studies involved a 28-day treatment period.
- Dosing Regimen: Patients randomized to the active treatment arm received AZD2066 12 mg once daily for the first 4 days, followed by 18 mg once daily from day 5 to day 28.
- Primary Outcome Measure: The primary efficacy endpoint for both trials was the change in the mean daily pain score from baseline to the last 5 days of treatment, as measured by a numerical rating scale (NRS).

Unfortunately, the quantitative results for the primary and secondary efficacy endpoints of these trials have not been made publicly available in peer-reviewed literature.

## Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study was conducted to assess the efficacy and safety of AZD2066 after 6 weeks of treatment in patients with MDD.

- **Study Design:** A 6-week treatment study comparing AZD2066, an active comparator (duloxetine), and placebo.
- **Patient Population:** Patients diagnosed with Major Depressive Disorder.
- **Primary Outcome Measure:** The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.

In this trial, neither AZD2066 nor the active comparator, duloxetine, demonstrated a statistically significant separation from placebo on the primary efficacy endpoint.<sup>[2]</sup> The lack of separation from placebo is a known challenge in clinical trials for MDD.<sup>[2]</sup>

A pooled analysis of safety data from three Phase IIa studies, including the trial in MDD, reported a higher incidence of psychiatric adverse events in the AZD2066 group compared to placebo.<sup>[3]</sup> In the MDD trial, the incidence of psychiatric adverse events was 9 out of 40 patients in the active group versus 5 out of 43 in the placebo group.<sup>[3]</sup>

## Summary and Conclusion

The available historical clinical trial data for AZD2066 hydrate presents a mixed profile. In a study with healthy volunteers, AZD2066 demonstrated a statistically significant and dose-dependent reduction in TLESRs and reflux episodes, suggesting a potential therapeutic effect in GERD. However, the efficacy of AZD2066 in treating neuropathic pain and major depressive disorder was not established in the respective Phase IIa trials, with the MDD trial failing to show a separation from placebo. The safety profile of AZD2066 was marked by a higher incidence of nervous system and psychiatric adverse events compared to placebo, particularly at higher doses. Further research would be necessary to fully elucidate the therapeutic potential and safety of AZD2066.

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